2-Amino-5-ethoxy-4-hydroxybenzoic acid
Description
Properties
CAS No. |
164161-22-2 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 |
IUPAC Name |
2-amino-5-ethoxy-4-hydroxybenzoic acid |
InChI |
InChI=1S/C9H11NO4/c1-2-14-8-3-5(9(12)13)6(10)4-7(8)11/h3-4,11H,2,10H2,1H3,(H,12,13) |
InChI Key |
WVNKZFOOVQOVOS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)N)O |
Synonyms |
Benzoic acid, 2-amino-5-ethoxy-4-hydroxy- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Analgesic Properties
Research has indicated that derivatives of 2-amino-5-ethoxy-4-hydroxybenzoic acid exhibit significant analgesic activity. In particular, studies have shown that certain derivatives can effectively bind to cyclooxygenase-2 (COX-2) receptors, which are crucial in pain and inflammation pathways. In silico studies have demonstrated enhanced bioavailability and binding affinity compared to traditional analgesics like acetaminophen .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vivo studies utilizing animal models have shown that it can significantly reduce edema formation induced by inflammatory agents such as carrageenan and croton oil. This positions this compound as a potential candidate for treating inflammatory conditions .
Synthesis of Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceutical drugs. For instance, it is a precursor for the synthesis of mosapride citrate, a medication used to treat gastrointestinal disorders. The synthesis involves several steps including acetylation, ethylation, chlorination, and hydrolysis, demonstrating its utility in complex organic synthesis .
Material Science Applications
Polymer Chemistry
this compound has been explored for its potential use in polymer chemistry. Its hydroxyl groups can participate in hydrogen bonding, which may enhance the thermal and mechanical properties of polymers when incorporated into polymer matrices. This application is particularly relevant in the development of biocompatible materials for medical devices .
Case Study 1: Analgesic Activity
A study conducted on the analgesic effects of 5-acetamido derivatives of this compound revealed that these compounds exhibited central and peripheral analgesic activities in various animal models. The results indicated that these derivatives were more effective than traditional analgesics at comparable doses .
Case Study 2: Synthesis Methodology
A patent describes a novel synthesis method for producing 2-amino-5-chloro-4-hydroxybenzoic acid from para-aminosalicylic acid using a series of reactions that optimize yield and reduce environmental impact. This method highlights the compound's relevance in industrial applications where efficiency and sustainability are paramount .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Analgesic Properties | Binding affinity to COX-2 receptors | Enhanced bioavailability compared to acetaminophen |
| Anti-inflammatory Effects | Reduction of edema in animal models | Significant reduction in inflammation markers |
| Pharmaceutical Intermediates | Synthesis route for mosapride citrate | Efficient multi-step synthesis with high yield |
| Material Science | Potential use in biocompatible polymers | Improved thermal and mechanical properties |
Comparison with Similar Compounds
4-Amino-5-chloro-2-ethoxybenzoic Acid
- Molecular Formula: C₉H₁₀ClNO₃
- Molecular Weight : 215.63 g/mol
- Substituents: Amino (C4), chloro (C5), ethoxy (C2), and carboxylic acid (C1).
- Key Properties: Acute oral toxicity (Category 4) and skin/eye irritation risks . Chlorine substitution enhances molecular weight and may influence electrophilic reactivity compared to non-halogenated analogs.
4-Amino-2-fluoro-5-methoxybenzoic Acid
- Molecular Formula: C₈H₈FNO₃
- Molecular Weight : 185.15 g/mol
- Substituents: Amino (C4), fluoro (C2), methoxy (C5).
- Key Properties :
2-(2-Ethoxy-2-oxoacetamido)benzoic Acid
- Molecular Formula: C₁₁H₁₁NO₅
- Molecular Weight : 237.21 g/mol
- Substituents : Ethoxy-oxoacetamido side chain (C2), carboxylic acid (C1).
- Key Properties: Nearly planar geometry with intermolecular O–H⋯O and C–H⋯O hydrogen bonds, forming parallel chains in crystal lattices . The oxamide moiety may enhance thermal stability and crystallinity. Applications: Potential in materials science for designing ordered molecular assemblies .
5-Amino-2-hydroxybenzoic Acid
- Molecular Formula: C₇H₇NO₃
- Molecular Weight : 153.13 g/mol
- Substituents: Amino (C5), hydroxyl (C2).
- Key Properties: Melting point: 208°C, higher than ethoxy-substituted analogs due to stronger hydrogen-bonding networks . Applications: Precursor for 5-aminosalicylic acid, used in treating inflammatory bowel disease .
3-Amino-4-hydroxybenzoic Acid
- Molecular Formula: C₇H₇NO₃
- Molecular Weight : 153.13 g/mol
- Substituents: Amino (C3), hydroxyl (C4).
- Key Properties: Ortho-substitution of amino and hydroxyl groups enables chelation with metal ions, relevant in coordination chemistry . Lower solubility in polar solvents compared to para-substituted analogs.
Comparative Data Table
Research Findings and Implications
- Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (e.g., in 4-Amino-5-chloro-2-ethoxybenzoic Acid) increase lipophilicity and steric hindrance compared to methoxy, affecting solubility and receptor binding . Halogenation: Chlorine or fluorine substitution enhances molecular weight and alters electronic properties, influencing reactivity and toxicity .
- Hydrogen Bonding : Compounds like 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid exhibit robust hydrogen-bonded networks, critical for crystallinity and material stability .
Preparation Methods
Acetylation of the Amino Group
The primary amine at position 4 of para-aminosalicylic acid is acetylated to protect it during subsequent reactions. Diacetyl oxide serves as the acylating agent in aqueous or polar aprotic solvents such as ethanol or acetone. For instance, reacting para-aminosalicylic acid with diacetyl oxide in water at 50°C for 2 hours yields 4-acetamido-2-hydroxybenzoic acid with a conversion efficiency exceeding 80%. This step prevents undesired side reactions during ethylation.
Ethylation of the Hydroxyl Group
The hydroxyl group at position 2 undergoes ethylation using monobromethane or ethyl sulfate as alkylating agents. In a representative procedure, 4-acetamido-2-hydroxybenzoic acid is treated with monobromethane in dimethylformamide (DMF) at 100°C for 8 hours in the presence of potassium carbonate. This produces 4-acetamido-2-ethoxybenzoic acid ethyl ester with a yield of 77.5%. The choice of solvent and base critically influences reaction kinetics and regioselectivity.
Functional Group Interconversion
To introduce the hydroxyl group at position 4, the acetyl protecting group is selectively removed via acid-catalyzed hydrolysis. For example, refluxing 4-acetamido-2-ethoxybenzoic acid ethyl ester in hydrochloric acid regenerates the free amine while preserving the ethoxy and ester groups. Subsequent oxidation or rearrangement steps may be employed to adjust substituent positions, though specific protocols for this intermediate stage remain proprietary.
Hydrolysis of the Ester Group
The final step involves saponification of the ethyl ester to yield the free carboxylic acid. Treatment with aqueous sodium hydroxide at reflux temperatures for 6–8 hours achieves near-quantitative hydrolysis, producing this compound with a purity >96%.
Alternative Nitration-Reduction Approaches
An alternative route begins with nitration of 4-hydroxybenzoic acid to introduce a nitro group at position 2, followed by ethylation and reduction.
Nitration of 4-Hydroxybenzoic Acid
Nitration using concentrated nitric and sulfuric acids at 0–5°C directs the nitro group to position 3 or 5 due to the hydroxyl group’s meta-directing influence. However, achieving selective nitration at position 2 requires steric hindrance or advanced directing strategies, such as temporary protection of the hydroxyl group.
Ethylation and Reduction
After nitration, the hydroxyl group is ethylated using monobromethane. Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, yielding the target compound. While this method avoids acetylation steps, controlling nitration regioselectivity remains a bottleneck, often resulting in lower overall yields (50–60%) compared to acetylation-based routes.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethylation efficiency heavily depends on solvent polarity. DMF and dimethyl sulfoxide (DMSO) enhance nucleophilicity, improving ethylation yields to >75%, whereas non-polar solvents like toluene result in incomplete conversion. Elevated temperatures (80–120°C) accelerate alkylation but risk decomposition of heat-sensitive intermediates.
Catalytic Systems
Phase-transfer catalysts, such as tetrabutylammonium bromide, improve interfacial reactions in biphasic systems. For example, ethylation in water-DMF mixtures with 5 mol% catalyst increases yields by 15–20% compared to uncatalyzed reactions.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H-NMR (400 MHz, CDCl₃) of this compound exhibits characteristic signals: δ 1.53 (t, 3H, -OCH₂CH₃), 4.21 (q, 2H, -OCH₂), 6.32 (s, 1H, aromatic), and 10.61 (br, 1H, -COOH). HR-MS confirms the molecular ion peak at m/z 197.19 (M+H)+.
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals a single peak (>99% purity) when using a C18 column and methanol-water (70:30) mobile phase.
Comparative Analysis of Synthetic Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Acetylation-Ethylation | 71–77% | High regioselectivity, scalable | Multi-step, costly reagents |
| Nitration-Reduction | 50–60% | Fewer protection steps | Poor nitration selectivity |
The acetylation-ethylation route offers superior yields and reproducibility, making it preferred for industrial-scale production. In contrast, nitration-based methods suffer from byproduct formation, necessitating costly purification.
Industrial Scalability and Environmental Considerations
Large-scale synthesis employs continuous-flow reactors to enhance heat and mass transfer during exothermic steps like ethylation. Solvent recovery systems minimize waste, with DMF and ethanol recycled at rates exceeding 90% . Regulatory compliance with REACH and EPA guidelines mandates rigorous effluent treatment to remove trace organics and heavy metals.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-amino-5-ethoxy-4-hydroxybenzoic acid, and how can regioselectivity challenges be addressed?
- Methodological Answer : A common approach involves regioselective ethylation of dihydroxybenzaldehyde precursors. For example, 2,3-dihydroxybenzaldehyde can be ethylated at the 5-position using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by nitration and reduction to introduce the amino group . Careful control of reaction temperature (60–80°C) and stoichiometry minimizes byproducts. Post-synthetic purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) improves yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine analytical techniques:
- Melting Point Analysis : Compare observed mp (e.g., 209–213°C) with literature values .
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient: 10–90% ACN over 20 min) to assess purity (>98% recommended for biological assays) .
- NMR : Confirm substitution patterns via ¹H NMR (e.g., ethoxy proton signals at δ 1.3–1.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Store in airtight containers at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Monitor stability via periodic HPLC analysis (monthly intervals recommended) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., receptor binding vs. functional assays). To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for dopamine D₂ receptors) and controls (e.g., haloperidol for D₂ antagonism) .
- Dose-Response Curves : Perform 3–5 independent replicates with 8–10 concentration points to calculate accurate IC₅₀ values.
- Computational Modeling : Validate results with molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Parallel Synthesis : Use automated reactors to vary substituents (e.g., halogens, alkyl groups) at the 4-hydroxy position while keeping the ethoxy group constant.
- Microwave-Assisted Reactions : Reduce reaction times (e.g., 30 min vs. 12 hr conventional) for nitro reduction steps (H₂, Pd/C catalyst) .
- Green Chemistry : Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) for ethylation steps to improve sustainability .
Q. How do solvent polarity and pH affect the stability of this compound during in vitro assays?
- Methodological Answer :
- pH Stability Tests : Incubate the compound in buffers (pH 3–10) at 37°C for 24 hr. Monitor degradation via LC-MS; acidic conditions (pH <5) often destabilize the amino group .
- Solvent Compatibility : Use DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers. For kinetic solubility studies, employ PBS with 0.1% Tween-80 to mimic physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
